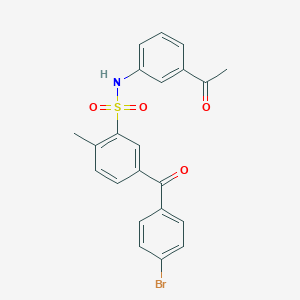
N-(3-Acetylphenyl)-5-(4-bromobenzoyl)-2-methylbenzene-1-sulfonamide
概要
説明
“N-(3-Acetylphenyl)-5-(4-bromobenzoyl)-2-methylbenzene-1-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring acetyl, bromobenzoyl, and sulfonamide groups, suggests potential for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Acetylphenyl)-5-(4-bromobenzoyl)-2-methylbenzene-1-sulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Acetylation: Introduction of the acetyl group to the phenyl ring.
Bromination: Addition of the bromobenzoyl group.
Sulfonation: Incorporation of the sulfonamide group.
Each step requires specific reagents and conditions, such as acetic anhydride for acetylation, bromine or a brominating agent for bromination, and sulfonamide derivatives for sulfonation. Reaction conditions like temperature, solvent, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes using larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Safety measures and environmental considerations are also crucial in industrial production.
化学反応の分析
Types of Reactions
“N-(3-Acetylphenyl)-5-(4-bromobenzoyl)-2-methylbenzene-1-sulfonamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the target group.
Major Products
The products formed depend on the specific reaction and conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible antimicrobial or anticancer properties.
Industry: Use in the development of new materials or pharmaceuticals.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(4-Bromophenyl)-2-methylbenzene-1-sulfonamide: A structurally similar compound with a different substitution pattern.
Uniqueness
“N-(3-Acetylphenyl)-5-(4-bromobenzoyl)-2-methylbenzene-1-sulfonamide” is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.
特性
IUPAC Name |
N-(3-acetylphenyl)-5-(4-bromobenzoyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4S/c1-14-6-7-18(22(26)16-8-10-19(23)11-9-16)13-21(14)29(27,28)24-20-5-3-4-17(12-20)15(2)25/h3-13,24H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJCUUJTVZZELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


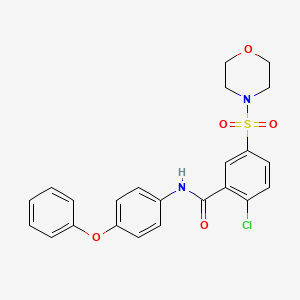
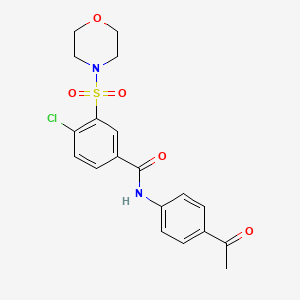
![2-chloro-5-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide](/img/structure/B3563286.png)
![ethyl 4-({2-chloro-5-[(diethylamino)sulfonyl]benzoyl}amino)benzoate](/img/structure/B3563291.png)
![4-bromo-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B3563311.png)
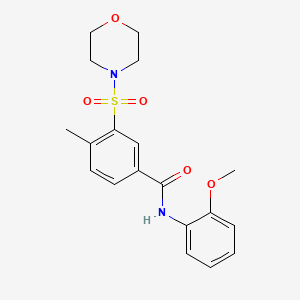
![3-[(3-ACETYLANILINO)SULFONYL]-4-METHYL-N~1~-(2-METHYLPHENYL)BENZAMIDE](/img/structure/B3563327.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}-N-(4-bromophenyl)benzamide](/img/structure/B3563336.png)
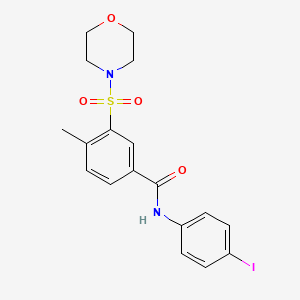
![3-{[(2-methoxyphenyl)amino]sulfonyl}-4-methyl-N-phenylbenzamide](/img/structure/B3563348.png)
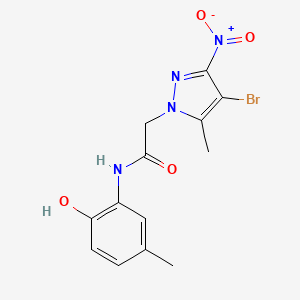
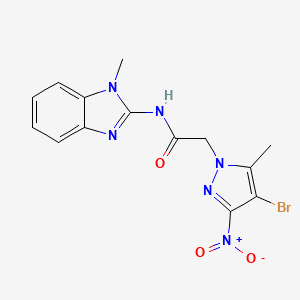
![2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B3563375.png)
![N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B3563381.png)
